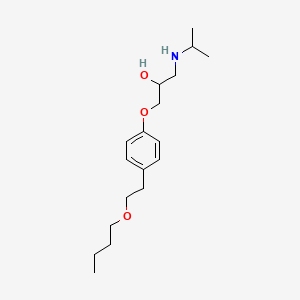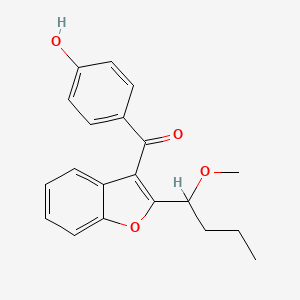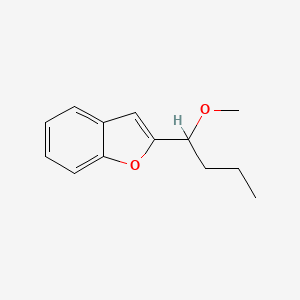![molecular formula C19H14O B589468 Benz[a]anthracene-7-methanol-13C CAS No. 1391054-65-1](/img/structure/B589468.png)
Benz[a]anthracene-7-methanol-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracene-7-methanol-13C (abbreviated as BAM-13C) is an aromatic hydrocarbon compound that is used in scientific research and lab experiments. It is an analog of the parent compound benz[a]anthracene, and is found in many environmental pollutants, such as diesel exhaust, coal tar, and cigarette smoke. BAM-13C is a useful tool for studying the effects of environmental pollutants on human health, as well as the biochemical and physiological mechanisms of action of these compounds.
Applications De Recherche Scientifique
Benz[a]anthracene-7-methanol-13C is used in scientific research to study the effects of environmental pollutants on human health. It has been used in studies to investigate the mechanisms of action of environmental pollutants, such as diesel exhaust and cigarette smoke, on the biochemical and physiological processes in the body. It has also been used to study the potential health effects of these pollutants, such as cancer and cardiovascular disease.
Mécanisme D'action
The mechanism of action of Benz[a]anthracene-7-methanol-13C is not completely understood. However, it is believed that Benz[a]anthracene-7-methanol-13C binds to DNA, causing DNA damage and mutations that can lead to cancer. It is also believed to interact with proteins, enzymes, and other molecules in the body, leading to biochemical and physiological changes.
Biochemical and Physiological Effects
Benz[a]anthracene-7-methanol-13C has been shown to cause DNA damage and mutations, which can lead to cancer. It has also been shown to cause oxidative stress, which can lead to inflammation and other diseases. In addition, Benz[a]anthracene-7-methanol-13C has been shown to cause changes in the expression of genes, which can lead to changes in the function of proteins and enzymes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benz[a]anthracene-7-methanol-13C in lab experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize and can be used in a variety of experiments. The main limitation of using Benz[a]anthracene-7-methanol-13C in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are many potential future directions for research on Benz[a]anthracene-7-methanol-13C. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential health effects. In addition, further research could be conducted on its potential applications in drug development and in the treatment of diseases. Other potential future directions include studies on its environmental fate and behavior, and its potential use as a biomarker for environmental pollutants.
Méthodes De Synthèse
Benz[a]anthracene-7-methanol-13C is synthesized through a process known as nucleophilic substitution. This involves the reaction of benz[a]anthracene and an alcohol, such as methanol, in the presence of a base, such as potassium carbonate. The reaction takes place in a polar solvent, such as ethyl acetate, and is catalyzed by an acid, such as sulfuric acid. The reaction produces Benz[a]anthracene-7-methanol-13C, as well as a by-product, such as benz[a]anthracene-7-methanol-13C-sulfate.
Propriétés
IUPAC Name |
benzo[a]anthracen-7-yl(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11,20H,12H2/i12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFOOWHDKQMDKI-HNHCFKFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benz[a]anthracene-7-methanol-13C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)




![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)